molecular formula C14H10F3NO B151990 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone CAS No. 125996-71-6

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone

Cat. No. B151990
CAS RN: 125996-71-6
M. Wt: 265.23 g/mol
InChI Key: CEWANWLDCMJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone, also known as TAK-659, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications. This molecule has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the regulation of various cellular processes. BTK plays a crucial role in the development and activation of immune cells, making it an attractive target for the treatment of various diseases. By inhibiting BTK activity, this compound can prevent the activation of immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit BTK activity with high potency and selectivity. In vivo studies have shown that this compound can reduce the growth of tumors and prevent the progression of autoimmune and inflammatory diseases. These effects are thought to be due to the inhibition of BTK activity by this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone is its high potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of this compound is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the development of this compound as a therapeutic agent is still in the early stages, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are a number of future directions for the study of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone. One area of focus is the development of new therapeutic applications for this compound in various diseases. Another area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the development of new BTK inhibitors with improved selectivity and potency is an important area of research. Overall, the study of this compound has the potential to lead to the development of new treatments for a variety of diseases, making it an exciting area of research for scientists and clinicians alike.

Synthesis Methods

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the conversion of 4-trifluoromethylbenzaldehyde to 4-trifluoromethylphenylacetic acid, which is then converted to 2-pyridin-4-yl-1-(4-trifluoromethylphenyl)ethanone through a series of chemical reactions. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for scientific research applications.

Scientific Research Applications

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. This makes this compound a promising candidate for the development of new treatments for these diseases.

properties

IUPAC Name

2-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)12-3-1-11(2-4-12)13(19)9-10-5-7-18-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWANWLDCMJIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472414
Record name 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125996-71-6
Record name 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.